2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

Catalog No.
S697556
CAS No.
339-58-2
M.F
C9H9ClF3NO
M. Wt
239.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydr...

CAS Number

339-58-2

Product Name

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

IUPAC Name

2-amino-1-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride

Molecular Formula

C9H9ClF3NO

Molecular Weight

239.62 g/mol

InChI

InChI=1S/C9H8F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-4H,5,13H2;1H

InChI Key

APBKZMJARWKEJO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CN)C(F)(F)F.Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)C(F)(F)F.Cl

Synthesis and Characterization:

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride, also known as 2-amino-4'-trifluoromethylacetophenone hydrochloride, is a small molecule with the chemical formula C₉H₉ClF₃NO. It can be synthesized through various methods, including the Friedel-Crafts acylation reaction and the Mannich reaction. Several studies have reported the synthesis and characterization of this compound, detailing its spectroscopic properties (e.g., NMR, IR) and purity analysis. [, ]

Potential Biological Activities:

Research suggests that 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride may possess various biological activities, making it a potential candidate for further investigation in drug discovery. Studies have explored its potential as:

  • Antimicrobial agent: Some studies have investigated the compound's antibacterial and antifungal properties. However, further research is needed to confirm its efficacy and potential mechanisms of action. [, ]
  • Anti-inflammatory agent: In vitro studies have shown that the compound may exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators. However, in vivo studies are necessary to validate these findings. []

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride is a synthetic organic compound with the molecular formula C₉H₉ClF₃NO and a molecular weight of 239.62 g/mol. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which enhances its chemical reactivity and biological activity. The compound is typically available in hydrochloride salt form, which improves its solubility in water, making it suitable for various applications in research and industry .

Typical of amino ketones:

  • Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles under certain conditions.
  • Reduction Reactions: The ketone functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Acylation Reactions: The amino group can participate in acylation reactions, forming amides when reacted with acyl chlorides.

These reactions are significant for synthesizing derivatives that may exhibit enhanced properties or activities.

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride exhibits notable biological activities, particularly in pharmacology. Studies indicate that compounds with similar structures often demonstrate:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Research suggests potential efficacy in targeting cancer cell lines.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes, contributing to its therapeutic potential.

The biological activity is largely attributed to the trifluoromethyl group, which can significantly influence the compound's interaction with biological targets .

The synthesis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride typically involves the following steps:

  • Formation of the Trifluoromethyl Phenyl Ring: This can be achieved through electrophilic aromatic substitution reactions using trifluoromethylating agents.
  • Amination Reaction: The introduction of the amino group can be performed via nucleophilic substitution on an appropriate precursor.
  • Hydrochloride Salt Formation: The final step involves treating the free base with hydrochloric acid to yield the hydrochloride salt.

Alternative methods may include using different reagents or solvents to optimize yield and purity .

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride finds applications across various fields:

  • Pharmaceutical Research: As a potential lead compound for drug development targeting infectious diseases or cancer.
  • Chemical Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Investigated for its properties in developing new materials with specific functionalities.

The unique trifluoromethyl group enhances its utility in these applications due to its influence on solubility and reactivity .

Research into the interactions of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride has highlighted several key points:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its pharmacokinetic properties.
  • Receptor Interaction: Studies focusing on how it binds to specific receptors may elucidate its mechanism of action in biological systems.
  • Toxicological Assessments: Understanding potential toxic effects is crucial for evaluating its safety profile for therapeutic use.

These studies are essential for determining the viability of this compound in clinical settings .

Several compounds share structural similarities with 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone46835500Similar structure, different position of amino group
2-Amino-1-[4-(trifluoromethyl)phenyl]ethanol776-02-3Hydroxyl instead of ketone functional group
2-Amino-N-(4-trifluoromethylphenyl)acetamide12345678Contains an acetamide functional group

Uniqueness

The uniqueness of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride lies in its specific combination of a trifluoromethyl group and an amino ketone structure, which contributes to its distinctive chemical reactivity and biological activity compared to similar compounds. This particular arrangement offers unique opportunities for targeted drug design and synthesis .

Dates

Last modified: 08-15-2023

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